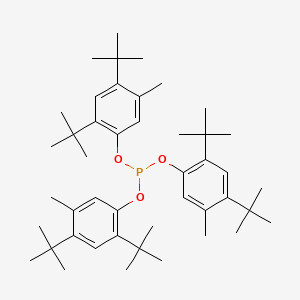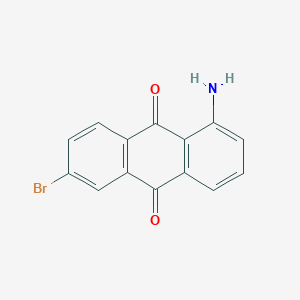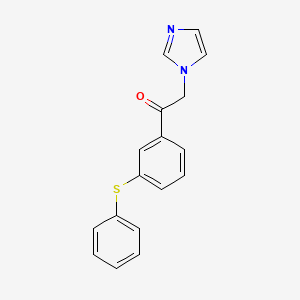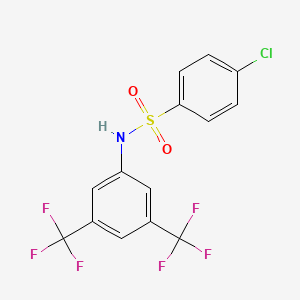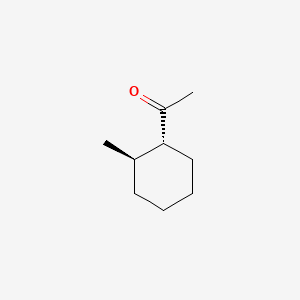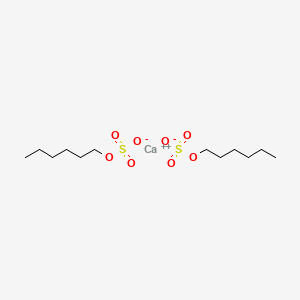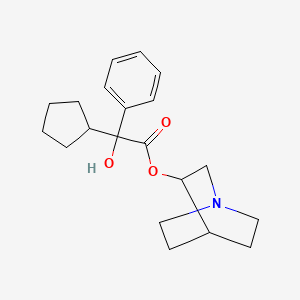
3-Quinuclidinyl phenylcyclopentylglycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinuclidinyl phenylcyclopentylglycolate is a potent anticholinergic compound known for its deliriant properties. It is related to the chemical warfare agent 3-Quinuclidinyl benzilate and has been studied for its potential use as a non-lethal incapacitating agent . This compound is characterized by its ability to block muscarinic acetylcholine receptors, leading to a range of physiological and psychological effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinuclidinyl phenylcyclopentylglycolate typically involves the reaction of methyl α-(cyclopentyl-1-ene)-α-hydroxy-α-phenylacetate with 3-quinuclidinol in n-heptane . The reaction conditions include the use of n-heptane as a solvent and the slow evaporation of the CH₂Cl₂ solution to obtain crystals suitable for X-ray structure determination .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve ensuring the purity of the starting materials and maintaining controlled reaction conditions to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
3-Quinuclidinyl phenylcyclopentylglycolate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
3-Quinuclidinyl phenylcyclopentylglycolate has been studied extensively for its applications in various fields:
Chemistry: It is used as a reference compound in the study of anticholinergic agents and their chemical properties.
Biology: The compound is used to investigate the role of muscarinic acetylcholine receptors in various physiological processes.
作用机制
The primary mechanism of action of 3-Quinuclidinyl phenylcyclopentylglycolate involves the blockade of muscarinic acetylcholine receptors. By binding to these receptors, the compound prevents the action of acetylcholine, a neurotransmitter involved in various central and peripheral nervous system functions . This blockade leads to a range of effects, including altered mental states, reduced secretions, and muscle relaxation.
相似化合物的比较
Similar Compounds
3-Quinuclidinyl benzilate: A related compound with similar anticholinergic properties, used as a chemical warfare agent.
Ditran: A mixture of anticholinergic compounds with similar pharmacological effects.
CAR-301,060: Another potent anticholinergic deliriant with a high central to peripheral effects ratio.
Uniqueness
3-Quinuclidinyl phenylcyclopentylglycolate is unique due to its potent and long-lasting effects, making it a valuable compound for research and potential applications in non-lethal incapacitating agents. Its ability to effectively block muscarinic receptors with high specificity sets it apart from other similar compounds.
属性
CAS 编号 |
26758-53-2 |
|---|---|
分子式 |
C20H27NO3 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
1-azabicyclo[2.2.2]octan-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C20H27NO3/c22-19(24-18-14-21-12-10-15(18)11-13-21)20(23,17-8-4-5-9-17)16-6-2-1-3-7-16/h1-3,6-7,15,17-18,23H,4-5,8-14H2 |
InChI 键 |
RFXCNPOWSCFJCD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OC3CN4CCC3CC4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)
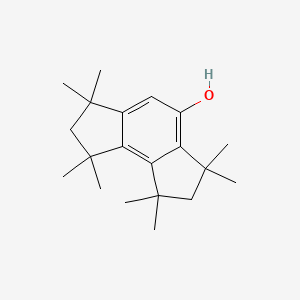
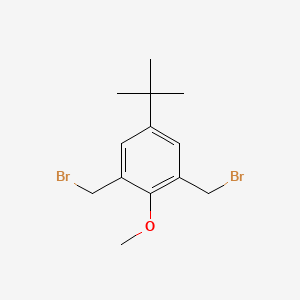
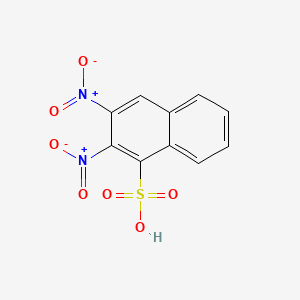
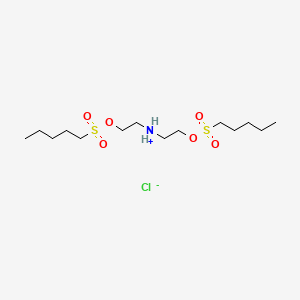
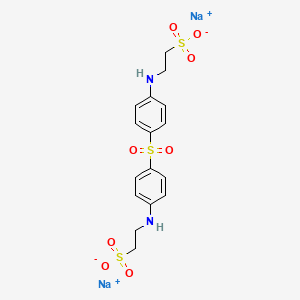
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)
